molecular formula C9H22Si B7725183 Triisopropylsilane

Triisopropylsilane

Cat. No.: B7725183
M. Wt: 158.36 g/mol
InChI Key: YDJXDYKQMRNUSA-UHFFFAOYSA-N
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Description

Triisopropylsilane is an organosilicon compound with the chemical formula C9H22Si. It is characterized by its three isopropyl groups attached to a central silicon atom. This structure imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is a colorless liquid at room temperature, with a mild, distinct odor. This compound is frequently employed in laboratories and industrial settings due to its ability to act as a mild reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropylsilane can be synthesized through the reaction of isopropylmagnesium chloride with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining strict reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Triisopropylsilane is widely used in reduction reactions. It is particularly effective in the reduction of azides, nitro groups, and sulfoxides. Additionally, it is employed in the deprotection of silyl ethers and radical-mediated processes .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, alcohols, and deprotected molecules, depending on the specific reaction and conditions used .

Scientific Research Applications

Triisopropylsilane has a wide range of applications in scientific research:

Mechanism of Action

Triisopropylsilane exerts its effects primarily through its ability to donate hydride ions. The silicon-hydrogen bond in this compound is less reactive compared to other hydrosilanes, allowing for selective reductions. The steric bulk provided by the isopropyl groups around the silicon center influences the selectivity of reactions, preventing over-reduction and enabling selective reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of mild reducing properties and high selectivity. The steric hindrance provided by the isopropyl groups allows for controlled and selective reductions, making it a valuable reagent in complex synthetic pathways .

Biological Activity

Triisopropylsilane (TIS) is a hindered hydrosilane that has garnered attention in various fields of chemistry, particularly in organic synthesis and biochemistry. Its biological activity primarily revolves around its role as a reducing agent and its applications in peptide synthesis, especially concerning the deprotection of cysteine residues. This article explores the biological activity of TIS, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is commonly used in organic synthesis as a cation scavenger and reducing agent. Its ability to facilitate the removal of protecting groups from amino acids, particularly cysteine, makes it valuable in peptide synthesis. TIS acts effectively under specific conditions, particularly in the presence of trifluoroacetic acid (TFA).

The mechanism by which TIS operates involves the reduction of S-protecting groups from cysteine residues. Research indicates that TIS can remove various protecting groups such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu^t^) when combined with TFA at elevated temperatures (37 °C). The lability order of these groups was found to be:

  • Cys(Mob) > Cys(Acm) > Cys(Bu^t^)

This suggests that Mob-protected cysteine is particularly susceptible to deprotection using TIS .

Study on Cysteine Deprotection

A pivotal study demonstrated that TIS not only aids in the removal of S-protecting groups but also promotes disulfide bond formation. This dual functionality positions TIS as a potential agent for orthogonal deprotection strategies in peptide synthesis . The study compared TIS with other common scavengers like thioanisole and triethylsilane, revealing that while all were effective, TIS showed unique advantages in certain contexts.

Table 1: Comparison of Scavengers for Cysteine Deprotection

ScavengerEffectiveness (%)Notes
This compound (TIS)80-90%Best for Mob protection
Thioanisole80-90%Comparable to TIS
Triethylsilane70%Less effective than TIS
Anisole60%Moderate effectiveness
Water10%Ineffective

Implications in Drug Discovery

The ability of TIS to facilitate the synthesis of peptides with specific biological activities has implications for drug discovery. For instance, cyclic peptides designed to inhibit vascular endothelial growth factor (VEGF) receptors have shown promise in cancer therapy. The incorporation of TIS in their synthesis allows for precise modifications that enhance their binding affinity and biological efficacy .

Example: VEGF Inhibitor Peptides

In a study focused on cyclopeptides targeting VEGF receptors, researchers utilized TIS during the synthesis process to ensure optimal structural configurations conducive to biological activity. These peptides demonstrated significant inhibition of endothelial cell migration and tube formation, underscoring the potential applications of TIS in developing therapeutic agents against angiogenesis-related diseases .

Properties

IUPAC Name

tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJXDYKQMRNUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH](C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-79-6
Record name Triisopropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisopropylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solution of (2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-(4-fluoro-3-iso-propyl-phenyl)-methanol (520 mg, 1.08 mmol) in CH2Cl2 (10 mL)was added TFA (1.53 M, 0.7 mL) followed by triethylsilane (0.6 mL, 3.77 mmol) at r.t. After stirring for 2 h, the reaction mixture was diluted with EtOAc and water and the layers were separated. The aqueous layer was further extracted with EtOAc. The combined organic layers were washed with Sat. NaHCO3, water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (silica gel, hexanes) to provide 3,5-dichloro-4-(4′-fluoro-3′-iso-propyl-benzyl)-phenoxy]-triisopropylsilane as a colorless liquid (360 mg, 72%): 1H NMR (300 MHz, CDCl3): δ 7.11 (m, 1H), 6.91 (m, 4H), 4.21 (s, 2H), 3.19 (m, 1H), 1.24 (m, 3H), 1.17 (m, 24H). TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=hexanes; Rf=0.68.
Name
(2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-(4-fluoro-3-iso-propyl-phenyl)-methanol
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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